cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom on the cyclohexane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the fluorination of a cyclohexane derivative followed by the introduction of the Boc group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid can be compared with other similar compounds such as:
cis-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-3-carboxylic acid: This compound has a similar Boc protecting group and fluorine atom but differs in the ring structure.
cis-4-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: This compound has an amino group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and applications.
Properties
Molecular Formula |
C12H19FO4 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19FO4/c1-11(2,3)17-9(14)8-4-6-12(13,7-5-8)10(15)16/h8H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
FYYFHUPYMMNLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.